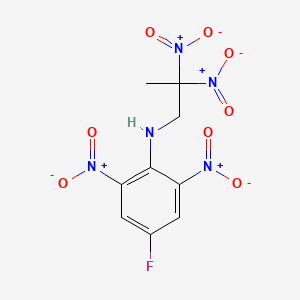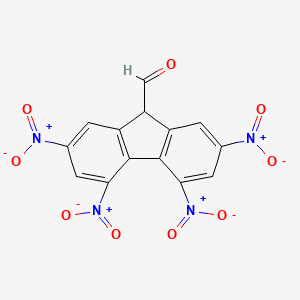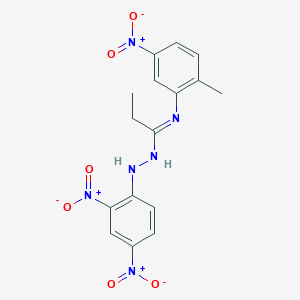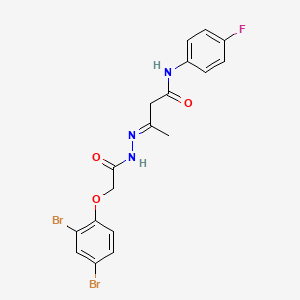
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline is a compound that belongs to the class of energetic materials. These materials are known for their high energy content and are often used in applications requiring rapid energy release, such as explosives and propellants. The compound’s structure includes a fluorine atom and multiple nitro groups, which contribute to its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline typically involves the nitration of aniline derivatives. One common method includes the reaction of 4-fluoro-2,6-dinitroaniline with 2,2-dinitropropane under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, with a nitrating agent like nitric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced nitration techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive species.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its use in biological applications.
Medicine: Limited use due to its high toxicity and reactivity, but it can be studied for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Primarily used in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism by which N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline exerts its effects involves the rapid release of energy upon decomposition. The nitro groups undergo exothermic reactions, releasing gases such as nitrogen and carbon dioxide. This rapid gas release generates a significant amount of pressure and heat, making the compound useful in explosive applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2-dinitropropyl)acetal: Another energetic material with similar nitro groups.
Bis(2,2-dinitropropyl)formal: Used in similar applications as an energetic plasticizer.
2,2-dinitropropyl acrylate: A polymerizable compound used in energetic materials.
Uniqueness
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline is unique due to the presence of the fluorine atom, which can influence its reactivity and stability. The combination of multiple nitro groups and a fluorine atom makes it a highly energetic and reactive compound, suitable for specialized applications in the field of energetic materials .
Properties
Molecular Formula |
C9H8FN5O8 |
|---|---|
Molecular Weight |
333.19 g/mol |
IUPAC Name |
N-(2,2-dinitropropyl)-4-fluoro-2,6-dinitroaniline |
InChI |
InChI=1S/C9H8FN5O8/c1-9(14(20)21,15(22)23)4-11-8-6(12(16)17)2-5(10)3-7(8)13(18)19/h2-3,11H,4H2,1H3 |
InChI Key |
VZYWRGFPPRRWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553089.png)

![2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide](/img/structure/B11553112.png)
![2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11553114.png)


![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
![N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11553138.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11553141.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553149.png)
![N-benzyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11553161.png)
![3-bromo-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11553163.png)
![5-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11553167.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11553174.png)
